molecular formula C20H16ClN5O3 B2729111 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 852440-95-0

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2729111
CAS No.: 852440-95-0
M. Wt: 409.83
InChI Key: NSTYBOSTFWHIGN-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyrazolo[3,4-d]pyrimidine core in the structure makes it a privileged scaffold in medicinal chemistry, often associated with antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. This reaction forms the pyrazolo[3,4-d]pyrimidine core, which is then further reacted with 4-methoxyphenylacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-16-8-4-14(5-9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTYBOSTFWHIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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